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Compound of Interest

Compound Name: Levetiracetam Impurity B

Cat. No.: B14757004

Application Note
Introduction

Levetiracetam is an anti-epileptic drug widely used in the treatment of various seizure types. As
with any pharmaceutical active ingredient, controlling impurities is critical to ensure the safety
and efficacy of the final drug product. Levetiracetam Impurity B, chemically known as (22)-2-
(2-Oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity that must be
monitored and controlled within specified limits.[1][2][3] This application note presents a rapid
and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative
analysis of Levetiracetam Impurity B in Levetiracetam drug substance. The method is
designed to be efficient, providing a short run time suitable for high-throughput environments
such as quality control laboratories.

Experimental Protocol
This protocol outlines the UPLC method for the determination of Levetiracetam Impurity B.
1. Instrumentation and Materials

o UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
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e Column: A C18 reversed-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.8 um particle size)
is recommended for optimal performance.[4]

o Software: Chromatography data acquisition and processing software.
e Reagents:

o Acetonitrile (HPLC grade)

o Potassium phosphate monobasic (analytical grade)

o Orthophosphoric acid (analytical grade)

o Water (UPLC/HPLC grade)

o Levetiracetam Reference Standard (RS)

o Levetiracetam Impurity B Reference Standard (RS)
2. Chromatographic Conditions

The following chromatographic conditions are recommended for the rapid analysis of
Levetiracetam Impurity B.
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Parameter Condition

Column C18, 100 mm x 2.1 mm, 1.8 um
A: 0.02 M Potassium Phosphate Monobasic in

Mobile Phase water, pH adjusted to 3.0 with Orthophosphoric
AcidB: Acetonitrile

Gradient See Table 1

Flow Rate 0.5 mL/min[4]

Column Temperature 30°C

Detection Wavelength 210 nm[4]

Injection Volume 2 pL[4]

Run Time

Approximately 8 minutes

Table 1: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 70 30
6.0 95 5
8.0 95 5
3. Preparation of Solutions

Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of water.
Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22 um membrane filter.

Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).

Standard Solution of Levetiracetam Impurity B (0.5 pg/mL): Accurately weigh about 5 mg
of Levetiracetam Impurity B RS into a 100 mL volumetric flask. Dissolve in and dilute to
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volume with diluent. Further dilute 1.0 mL of this solution to 100.0 mL with diluent.

o Standard Solution of Levetiracetam (50 pg/mL): Accurately weigh about 5 mg of

Levetiracetam RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with

diluent.

o System Suitability Solution: Prepare a solution containing approximately 50 ug/mL of

Levetiracetam RS and 0.5 pg/mL of Levetiracetam Impurity B RS in diluent.

o Sample Solution (for drug substance): Accurately weigh about 50 mg of Levetiracetam

sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Data Presentation

The following tables summarize the expected quantitative data for the UPLC method.

Table 2: Chromatographic Parameters

Analyte Approximate Retention Time (min)
Levetiracetam 3.5
Levetiracetam Impurity B 5.2

Table 3: System Suitability Parameters

Parameter

Acceptance Criteria

Resolution (between Levetiracetam and Impurity

220
B)
Tailing Factor (for Levetiracetam and Impurity B 20
<2.
peaks)
Theoretical Plates (for Levetiracetam and
_ = 2000
Impurity B peaks)
%RSD (for 6 replicate injections of standard) <2.0%
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Table 4: Method Validation Summary

Parameter Result
Linearity Range (Levetiracetam Impurity B) 0.1-1.0 pg/mL
Correlation Coefficient (r?) >0.999

LOD (Levetiracetam Impurity B) ~0.03 pg/mL
LOQ (Levetiracetam Impurity B) ~0.1 pg/mL

Accuracy (% Recovery)

98.0% - 102.0%

Precision (%RSD) <2.0%
Mandatory Visualization
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Caption: Workflow for the UPLC analysis of Levetiracetam Impurity B.
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Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the
guantitative determination of Levetiracetam Impurity B in Levetiracetam drug substance. With
a run time of approximately 8 minutes, this method is suitable for routine quality control
analysis, enabling efficient monitoring of this critical impurity. The method is ready for validation
to demonstrate its suitability for its intended purpose in a specific laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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